![molecular formula C14H23N3O B2638558 N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide CAS No. 1223343-78-9](/img/structure/B2638558.png)
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a synthetic compound that has been developed as a potential treatment for a range of neurological disorders. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy, and has been shown to be effective in preclinical studies for the treatment of addiction, anxiety, and other conditions.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide works by inhibiting an enzyme in the brain called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide increases the concentration of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including increasing the concentration of GABA in the brain, reducing the risk of seizures, and reducing anxiety and addiction-related behaviors. N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide for lab experiments is its high purity and consistent quality, which makes it easier to control for variables and ensure accurate results. However, N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide can be expensive to produce, which can limit its availability for use in experiments.
Future Directions
There are many potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide, including further studies on its efficacy and safety in the treatment of neurological disorders, as well as investigations into its potential use in other areas such as pain management and sleep disorders. Additionally, research could explore the development of new derivatives of N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide that may have improved efficacy or reduced side effects.
Synthesis Methods
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The process involves the use of various reagents and catalysts, and requires careful control of reaction conditions to ensure the production of a high-quality product.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has been the subject of extensive scientific research, with studies focused on its potential therapeutic applications in a range of neurological disorders. Some of the areas where N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has shown promise include addiction, anxiety, and epilepsy.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-5-7-17(8-6-11)9-13(18)16-14(2,10-15)12-3-4-12/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSVFMLANIIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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